N-(benzyloxy)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
Description
N-(benzyloxy)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a benzyloxy substituent at the N-position and a tetrahydropyran (THP)-methoxy group at the 6-position of the pyridine ring.
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-phenylmethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-19(21-25-14-15-4-2-1-3-5-15)17-6-7-18(20-12-17)24-13-16-8-10-23-11-9-16/h1-7,12,16H,8-11,13-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLMCHZKMFXSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NOCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of nicotinamide followed by the introduction of benzyloxy and tetrahydro-2H-pyran-4-ylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nicotinamide core can be reduced to form dihydronicotinamide derivatives.
Substitution: The tetrahydro-2H-pyran-4-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the nicotinamide core can produce dihydronicotinamide derivatives.
Scientific Research Applications
N-(benzyloxy)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(benzyloxy)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and tetrahydro-2H-pyran-4-ylmethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The nicotinamide core can participate in redox reactions, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s closest analogs include:
- N-(pyridin-4-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (PubChem CID unavailable): Differs in the N-substituent (pyridin-4-yl vs. benzyloxy).
- 6-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide: Features a quinoline core instead of pyridine, with a tetrahydrofuran (THF) substituent. The THF group’s smaller ring size may reduce steric hindrance compared to the THP group, but the THP’s oxygen atom could offer better solubility .
Physicochemical Properties
Research Implications and Limitations
While the target compound’s exact biological data remain unreported in the provided evidence, structural comparisons suggest:
- Advantages : The THP-methoxy group may confer superior metabolic stability over THF or simple alkoxy groups.
- Challenges : High lipophilicity could limit aqueous solubility, necessitating formulation optimization.
Further studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and antimicrobial profiles, building on trends observed in analogs .
Biological Activity
N-(benzyloxy)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound with significant potential in pharmacology, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 325.38 g/mol
- CAS Number : 59531-24-7
The structure includes a nicotinamide moiety, which is known for its role in various biological processes, including energy metabolism and cellular signaling.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to the presence of the benzyloxy and tetrahydropyran groups, which can scavenge free radicals and reduce oxidative stress in cells. A study showed that related compounds effectively inhibited lipid peroxidation, suggesting a protective role against oxidative damage .
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. Notably, it has shown activity against carbohydrate-hydrolyzing enzymes, which could be beneficial in managing conditions like diabetes by regulating blood sugar levels . The inhibition of these enzymes can lead to decreased glucose absorption in the intestines.
3. Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, research conducted using the MTT assay revealed that this compound can induce apoptosis in human cancer cells, highlighting its potential as an anticancer agent . The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Study 1: Anticancer Activity
A study published in Molecules examined the anticancer properties of derivatives of this compound. The results indicated that specific analogs significantly inhibited the proliferation of breast cancer cells (MCF-7), with IC values ranging from 10 to 20 µM. The study concluded that modifications to the tetrahydropyran structure could enhance cytotoxicity .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses . This activity positions them as potential therapeutic agents for neurodegenerative diseases.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
